molecular formula C8H15NO B13077596 3-Methyl-3-propyl-2-pyrrolidinone

3-Methyl-3-propyl-2-pyrrolidinone

Cat. No.: B13077596
M. Wt: 141.21 g/mol
InChI Key: WVOOGWCLYCIQHM-UHFFFAOYSA-N
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Description

3-Methyl-3-propyl-2-pyrrolidinone is a chemical compound belonging to the pyrrolidinone class of saturated nitrogen-containing heterocycles. These five-membered lactam rings are of significant interest in medicinal chemistry and drug discovery due to their sp3-hybridized nature, which provides greater three-dimensional coverage and stereochemical diversity compared to flat aromatic scaffolds . This structural complexity can be crucial for improving the druggability of potential drug candidates by optimizing parameters such as solubility and lipophilicity . Pyrrolidinone derivatives are widely utilized as versatile building blocks and intermediates in organic synthesis. They are frequently explored for the development of novel bioactive molecules, including potential antimicrobial and anticancer agents . Furthermore, simpler pyrrolidinones like 2-pyrrolidone are known to function as penetration enhancers in topical formulations, though this use is often limited by potential skin irritation . Researchers value this scaffold for its ability to contribute to stereochemistry and explore pharmacophore space efficiently . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-4-8(2)5-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOOGWCLYCIQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 3 Propyl 2 Pyrrolidinone

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinone Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comias.ac.in For 3-Methyl-3-propyl-2-pyrrolidinone, several strategic disconnections can be envisioned to simplify the pyrrolidinone core.

The primary disconnection strategy involves breaking the amide bond (C-N bond) within the lactam ring. This leads to a γ-amino acid precursor, 4-amino-4-methylheptanoic acid. This linear precursor can be cyclized in a subsequent step to form the desired pyrrolidinone.

Another key disconnection is the C-C bond at the α-position to the carbonyl group. This approach simplifies the molecule into a simpler lactam and an alkyl group, which can be introduced via an alkylation reaction. However, for a 3,3-disubstituted pyrrolidinone, this strategy is more complex.

A more effective C-C disconnection strategy for this compound involves breaking the C3-C4 bond. This leads to precursors that can be assembled through reactions like a Michael addition followed by cyclization.

These disconnections form the basis for designing synthetic routes, including the stereoselective and green methodologies discussed in the following sections.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection Precursor(s) Corresponding Forward Reaction
C-N (Amide Bond) 4-Amino-4-methylheptanoic acid Intramolecular amidation/cyclization
Cα-Alkyl Bond 3-Methyl-2-pyrrolidinone and a propyl halide α-Alkylation

Development of Novel Stereoselective and Enantioselective Synthesis Routes

The presence of a chiral center at the C3 position of this compound necessitates the development of stereoselective and enantioselective synthetic methods to obtain enantiomerically pure forms of the compound.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidinones. nih.govnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. Various catalytic systems have been developed for the synthesis of substituted pyrrolidinones, which can be adapted for the synthesis of this compound.

For instance, transition-metal-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor, such as a 3-substituted-Δ³-pyrrolin-2-one, can provide the desired enantiomerically enriched product. researchgate.net Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for such transformations. Another approach involves the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. acs.org

Organocatalysis has also emerged as a valuable strategy. Chiral proline-derived catalysts can effectively catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a key step in the construction of the pyrrolidinone ring with a stereocenter at the C3 position. nih.govmdpi.com

Table 2: Examples of Asymmetric Catalytic Systems for Pyrrolidinone Synthesis

Catalyst Type Reaction Potential Application for Target Compound
Chiral Rhodium-Phosphine Complex Asymmetric Hydrogenation Hydrogenation of a 3-methyl-3-propyl-Δ⁴-pyrrolin-2-one precursor
Chiral Copper-BOX Complex Asymmetric 1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with a propyl-substituted dipolarophile

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. manchester.ac.uk In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom of a pyrrolidinone precursor. Subsequent diastereoselective alkylation at the C3 position with a methyl or propyl group, followed by removal of the auxiliary, would yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries and pseudoephedrine-based auxiliaries have been successfully used in the diastereoselective alkylation of lactams.

Another strategy involves the use of chiral N-acyl-pyrrolidinones, where the stereoselectivity of the alkylation is controlled by the chiral acyl group. manchester.ac.uk

Table 3: Common Chiral Auxiliaries for Diastereoselective Lactam Alkylation

Chiral Auxiliary Point of Attachment Typical Alkylation Conditions
Evans' Oxazolidinones N-acylation of the pyrrolidinone Strong base (e.g., LDA), alkyl halide
Pseudoephedrine Formation of an amide with a precursor n-BuLi, alkyl halide

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. digitellinc.com These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together or heating them in the absence of a solvent, can significantly reduce the environmental impact of a synthesis. tandfonline.comresearchgate.netresearchgate.net The synthesis of pyrrolidinones via multicomponent reactions under solvent-free conditions has been reported to be highly efficient. tandfonline.com

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of synthetic routes that can be performed in aqueous media is a major goal of green chemistry. mdpi.com The use of phase-transfer catalysts or water-soluble catalysts can facilitate organic reactions in water. Ultrasound irradiation has also been used to promote the synthesis of pyrrolidinone derivatives in aqueous ethanol. rsc.org

Table 4: Green Solvents and Conditions for Pyrrolidinone Synthesis

Condition Advantages Example Reaction
Solvent-Free (Grinding) Reduced waste, simple workup, energy efficient Multicomponent reaction of an amine, an aldehyde, and a dicarboxylate tandfonline.com
Aqueous Phase Non-toxic, non-flammable, inexpensive Citric acid catalyzed synthesis of pyrrolidinones rsc.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. eurekaselect.com Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly chemo-, regio-, and stereoselective, and are biodegradable.

For the synthesis of chiral this compound, enzymes such as lipases, proteases, and transaminases could be employed. For example, a kinetic resolution of a racemic mixture of the target compound could be achieved using a lipase (B570770) that selectively hydrolyzes one enantiomer. Alternatively, a prochiral precursor could be stereoselectively transformed into the desired enantiomer using an appropriate enzyme. nih.govresearchgate.netbohrium.com Engineered enzymes, such as evolved variants of cytochrome P450, have shown promise in constructing chiral pyrrolidines through intramolecular C-H amination. nih.gov

Table 5: Potential Biocatalytic Approaches for this compound Synthesis

Enzyme Class Transformation Stereochemical Control
Lipase Kinetic resolution of racemic this compound Enantioselective hydrolysis
Transaminase Asymmetric amination of a keto-precursor Enantioselective amination
Ene-reductase Asymmetric reduction of an unsaturated precursor Enantioselective reduction

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of 3,3-disubstituted-2-pyrrolidinones, flow chemistry provides a powerful platform to overcome challenges associated with hazardous intermediates, reaction kinetics, and product consistency.

In a typical continuous flow setup for the synthesis of substituted pyrrolidines, reagents are pumped through a series of interconnected tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the generation and subsequent use of unstabilized azomethine ylides in dipolar cycloaddition reactions can be effectively managed in a flow microreactor to produce highly functionalized pyrrolidines. durham.ac.uk

The key advantages of employing flow chemistry for the scalable synthesis of compounds like this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions or the handling of toxic or explosive reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal control and rapid mixing, leading to more consistent reaction outcomes.

Scalability: Scaling up production in a flow system is achieved by extending the operational time or by "numbering-up" – running multiple reactors in parallel – which is often more straightforward than scaling up batch reactors.

Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis techniques, enabling a seamless and efficient production process.

Comparative Analysis of Synthetic Efficiency and Atom Economy Across Different Routes

The efficiency and sustainability of a synthetic route are critical considerations in modern organic chemistry. These are often evaluated through metrics such as reaction yield, E-factor (environmental factor), and atom economy. Atom economy, in particular, provides a measure of how many atoms from the reactants are incorporated into the final product.

Several synthetic strategies can be envisaged for the preparation of 3,3-disubstituted-2-pyrrolidinones. A comparative analysis of three potential routes highlights the varying degrees of efficiency and atom economy.

Route A: Alkylation of a Pre-formed Pyrrolidinone Ring

Route B: Reductive Cyclization of a γ-Nitro Ester

This route involves the conjugate addition of a nitroalkane to an α,β-unsaturated ester, followed by the reduction of the nitro group and subsequent intramolecular cyclization. This method is generally more convergent and can provide good yields.

Route C: [3+2] Cycloaddition Reaction

A [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile offers a powerful and often stereocontrolled method for the construction of the pyrrolidine (B122466) ring. This approach can be highly atom-economical as all atoms from the reactants are incorporated into the product.

To illustrate the differences in synthetic efficiency and atom economy, the following tables provide a hypothetical comparison based on typical conditions for these reaction types.

Table 1: Comparison of Synthetic Routes for a Generic 3,3-Disubstituted-2-pyrrolidinone

Parameter Route A: Sequential Alkylation Route B: Reductive Cyclization Route C: [3+2] Cycloaddition
Starting Materials 3-Methyl-2-pyrrolidinone, Propyl iodide Ethyl pent-2-enoate, 2-Nitropropane N-Benzylideneglycine ethyl ester, 1-Pentene
Key Reagents Lithium diisopropylamide (LDA) Sodium ethoxide, H₂, Pd/C Silver acetate
Typical Yield (%) 55 75 85
Reaction Steps 2 2 1
Reaction Time (h) 12 8 6

| Atom Economy (%) | ~60% | ~75% | >95% |

Table 2: Atom Economy Calculation for a Hypothetical [3+2] Cycloaddition Route

Reactant Molecular Formula Molecular Weight ( g/mol )
N-Benzylideneglycine ethyl ester C₁₁H₁₃NO₂ 191.23
1-Pentene C₅H₁₀ 70.13
Total Reactant Mass 261.36
Product Molecular Formula Molecular Weight ( g/mol )
A substituted pyrrolidine C₁₆H₂₃NO₂ 261.36

| Atom Economy (%) | | 100% |

From this analysis, the [3+2] cycloaddition (Route C) emerges as the most efficient and atom-economical approach. It offers a higher yield in fewer steps and a shorter reaction time. Most significantly, its inherent nature as an addition reaction means that all atoms of the reactants are incorporated into the final product, minimizing waste. In contrast, the sequential alkylation (Route A) and reductive cyclization (Route B) generate stoichiometric byproducts, leading to lower atom economies. The choice of synthetic route in practice will depend on various factors including the availability of starting materials, desired stereochemistry, and scalability requirements. However, from a green chemistry perspective, cycloaddition reactions represent a more sustainable and efficient strategy for the synthesis of 3,3-disubstituted-2-pyrrolidinones.

Spectroscopic and Structural Elucidation of 3 Methyl 3 Propyl 2 Pyrrolidinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary method for elucidating the molecular structure of 3-Methyl-3-propyl-2-pyrrolidinone in solution. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For this compound, this would help trace the connectivity within the propyl chain and the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each specific proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the quaternary carbon at the 3-position and connecting the methyl and propyl groups to the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is critical for determining the stereochemistry and preferred conformation of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Without experimental data, we can only predict the types of signals that would be observed. The following table is a hypothetical representation and should not be considered experimental data.

Atom NameHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
N-H 7.0 - 8.0 (broad singlet)-
CH ₂ (C5)3.2 - 3.4 (multiplet)45 - 50
CH ₂ (C4)1.9 - 2.1 (multiplet)30 - 35
C3-CH1.1 - 1.3 (singlet)20 - 25
Propyl-CH1.4 - 1.6 (multiplet)35 - 40
Propyl-CH1.2 - 1.4 (multiplet)15 - 20
Propyl-CH0.8 - 1.0 (triplet)10 - 15
C =O (C2)-175 - 180
C 3-40 - 45

Solid-State NMR for Crystalline and Amorphous Forms

Should this compound exist in a solid form, solid-state NMR (ssNMR) would be used to study its structure. This technique is valuable for characterizing crystalline and amorphous states, identifying different polymorphs, and understanding intermolecular interactions in the solid phase.

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR studies would provide insights into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it would be possible to study processes such as ring puckering of the pyrrolidinone ring and rotation around single bonds, and to determine the energy barriers associated with these conformational changes.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of this compound with high precision. This data is crucial for confirming the molecular formula of the compound.

Expected HRMS Data:

IonCalculated Exact Mass (m/z)
[M+H]⁺C₈H₁₆NO⁺
[M+Na]⁺C₈H₁₅NNaO⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. By isolating the parent ion and inducing fragmentation, the resulting product ions would provide valuable information about the connectivity of the molecule, confirming the presence of the methyl and propyl groups and the pyrrolidinone ring structure. Common fragmentation pathways would likely involve the loss of the propyl and methyl groups.

Ion Mobility-Mass Spectrometry for Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org This method is particularly valuable for distinguishing between isomers that have the same mass-to-charge ratio (m/z) but differ in their three-dimensional structure. For this compound, which possesses a chiral center at the C3 position, IM-MS can be instrumental in separating its enantiomers, (R)-3-Methyl-3-propyl-2-pyrrolidinone and (S)-3-Methyl-3-propyl-2-pyrrolidinone, especially if they are complexed with a chiral selector.

In an IM-MS experiment, ions are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the buffer gas. Ions with a more compact structure will experience fewer collisions and travel faster, resulting in a shorter drift time. Conversely, ions with a larger, more extended conformation will have longer drift times. This drift time is used to calculate the ion's collision cross-section (CCS), a value that is characteristic of the ion's shape. nih.gov

While mass spectrometry alone cannot differentiate between enantiomers, IM-MS can resolve them by inducing the formation of diastereomeric complexes with a chiral resolving agent. The differing shapes of these diastereomeric complexes lead to distinct drift times, allowing for their separation and individual analysis by the mass spectrometer.

Different types of ion mobility spectrometers, such as Drift-Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), can be employed for such analyses. wikipedia.orgyoutube.com Each offers unique advantages in terms of resolution and sensitivity. The resulting data is typically presented as a plot of drift time versus m/z, where different conformations or isomeric species appear as distinct spots or distributions.

Table 1: Representative Ion Mobility-Mass Spectrometry Data for Isomeric Analysis (Note: The following data is hypothetical and illustrative of expected results for chiral separation of this compound using a chiral selector.)

AnalyteMass-to-Charge Ratio (m/z)Drift Time (ms)Collision Cross-Section (Ų)
Diastereomeric Complex of (R)-enantiomer[M+H+selector]⁺12.5185.2
Diastereomeric Complex of (S)-enantiomer[M+H+selector]⁺13.1192.5

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for elucidating its detailed three-dimensional structure in the solid state. researchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, obtaining a single crystal of suitable quality is the first critical step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The analysis of the diffraction data provides key crystallographic parameters, including the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise atomic coordinates of the molecule. nih.gov

The determination of the absolute stereochemistry at the C3 chiral center is often achieved using anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the chirality of the crystal structure. By comparing the intensities of Friedel pairs of reflections, the absolute configuration can be unambiguously assigned as either (R) or (S). sioc-journal.cn

Furthermore, X-ray crystallography reveals the solid-state architecture, including intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent pyrrolidinone rings) and van der Waals forces, which dictate the crystal packing.

Table 2: Representative X-ray Crystallographic Data for a Chiral Pyrrolidinone Derivative (Note: As specific crystallographic data for this compound is not publicly available, this table presents typical data for a related chiral pyrrolidinone compound.)

ParameterValue
Chemical FormulaC₈H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.54
b (Å)6.21
c (Å)9.87
β (°)105.2
Volume (ų)507.3
Z (molecules per unit cell)2

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy of this compound would be dominated by strong absorption bands characteristic of the pyrrolidinone ring. The most prominent feature is the amide I band, primarily due to the C=O stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibration gives rise to a band around 3200-3400 cm⁻¹, and its position and shape can indicate the extent of hydrogen bonding in the sample. C-H stretching vibrations from the methyl and propyl groups, as well as the ring methylene (B1212753) groups, are expected in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy , being a light-scattering technique, provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C backbone of the propyl chain and the pyrrolidinone ring would be well-defined.

Conformational studies can be performed by analyzing shifts in vibrational frequencies under different conditions (e.g., temperature or solvent changes). Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational bands to specific atomic motions within the molecule.

Table 3: Representative Vibrational Frequencies for a Substituted Pyrrolidinone (Note: This data is based on typical values for pyrrolidinone and alkyl-substituted derivatives.)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch~3300Weak
C-H Stretch (Alkyl)2870-29602870-2960
C=O Stretch (Amide I)~1680~1680
N-H Bend (Amide II)~1550Weak
CH₂ Scissoring~1460~1460
C-N Stretch~1290~1290
Ring Vibrations800-1200800-1200

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and for assigning the absolute configuration of a chiral center. nih.govmdpi.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. For this compound, the n→π* and π→π* electronic transitions of the amide chromophore are expected to produce characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. mdpi.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region. nih.gov VCD provides a more detailed stereochemical fingerprint of the molecule, as it probes the chirality associated with its various vibrational modes. nih.gov The VCD spectrum is particularly sensitive to the conformation of the molecule. As with ECD, the comparison of the experimental VCD spectrum with DFT-calculated spectra for the possible enantiomers and their stable conformers allows for a reliable determination of the absolute configuration in solution. nih.gov

These techniques are also highly effective for determining enantiomeric purity. The intensity of the chiroptical signal is directly proportional to the enantiomeric excess (ee) of the sample.

Table 4: Illustrative Chiroptical Data for Absolute Configuration Assignment (Note: The data is hypothetical and represents the expected outcome of an ECD analysis for assigning the absolute configuration of this compound.)

TechniqueTransitionWavelength (nm)Sign of Cotton Effect (Experimental)Predicted for (R)-enantiomerPredicted for (S)-enantiomer
ECDn→π~220++-
ECDπ→π~195--+

Computational and Theoretical Investigations of 3 Methyl 3 Propyl 2 Pyrrolidinone

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For a flexible molecule like 3-Methyl-3-propyl-2-pyrrolidinone, with its rotatable propyl group, MD simulations are indispensable for a thorough conformational analysis. The simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent) and the timescales for transitions between them. This provides a more realistic understanding of the molecule's structure than a single, static geometry.

MD simulations are also powerful tools for studying intermolecular interactions. By simulating a single this compound molecule in a box of solvent molecules (like water or an organic solvent), one can study how the solute and solvent molecules arrange themselves and interact. This is crucial for understanding solubility and how the solvent might influence the molecule's shape and reactivity. Studies on similar systems, like ionic liquids containing pyrrolidinium (B1226570) cations, have successfully used MD to understand structure and transport properties based on these interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is a powerful way to validate experimental findings or to help in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. pearson.com The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, is employed to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, these predictions would help in assigning the peaks in an experimental spectrum, especially for the complex signals of the propyl group and the chiral center at the C3 position. Machine learning models are also emerging as a powerful tool for rapid and accurate NMR prediction. arxiv.org

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another key application. After finding the optimized geometry of the molecule, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies and intensities. These calculated spectra can be compared with experimental FT-IR and Raman spectra to confirm the structure of the molecule. For example, a detailed computational study of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) used DFT to calculate vibrational frequencies, which showed good agreement with experimental spectra. The calculations for this compound would allow for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the lactam ring and the various C-H bending and stretching modes of the alkyl groups.

Table 2: Illustrative Predicted Spectroscopic Data for a Related Pyrrolidinone

ParameterPredicted ValueSignificance for this compound
¹H NMR Chemical Shift (ppm, C5-H) 3.3Helps assign protons in the pyrrolidinone ring. The chemical environment around each proton in the target molecule would yield a unique predicted shift.
¹³C NMR Chemical Shift (ppm, C2=O) 178The carbonyl carbon is typically the most downfield signal. Its predicted shift is a key identifier.
¹³C NMR Chemical Shift (ppm, C3) 45The presence of the methyl and propyl groups would significantly alter the predicted shift of the C3 carbon compared to unsubstituted pyrrolidinone.
IR Vibrational Frequency (cm⁻¹, C=O stretch) 1690This strong absorption is characteristic of the lactam functional group. The calculation confirms the presence and electronic environment of this bond.
Note: The values in this table are illustrative and based on general knowledge and data for similar compounds like 3-methyl-2-pyrrolidinone. spectrabase.com

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to view chemical reactions, offering insights that are often inaccessible to experiment alone. By modeling the transformation from reactants to products, it is possible to elucidate detailed reaction mechanisms, identify intermediates, and calculate the energetics of each step. rsc.org

Other potential reactions to study include:

Hydrolysis: The ring-opening of the lactam under acidic or basic conditions. Calculations could determine the activation barriers for different mechanisms and explain the role of the C3 substituents.

N-functionalization: Reactions at the nitrogen atom, such as alkylation or acylation. Computational models could predict the feasibility of these reactions and the properties of the resulting products.

Reactions at the α-carbon: Deprotonation at the C3 position and subsequent reaction with electrophiles. The calculations would assess the acidity of the α-proton and the stability of the resulting carbanion.

In a study on the synthesis of pyrrolidinones via a Smiles-Truce cascade, DFT calculations were used to propose a mechanism involving nucleophilic ring-opening, aryl transfer, and lactam formation, confirming the proposed steps of the reaction. acs.org Similar detailed mechanistic investigations would be highly valuable for understanding the chemistry of this compound.

Solvation Models and Their Influence on Molecular Conformation and Reactivity

Reactions are most often carried out in a solvent, and the solvent can have a profound effect on the conformation, stability, and reactivity of a molecule. Computational solvation models are used to account for these effects.

There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ub.edu This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. This approach would be useful for studying how the polarity of the solvent affects the conformational equilibrium of this compound and the energetics of a reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation along with the solute molecule. This is typically done within a Molecular Dynamics or Monte Carlo simulation framework. While much more computationally expensive, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical for an accurate description of the system. youtube.com

For this compound, a polar molecule with a hydrogen bond donor (N-H) and acceptor (C=O), specific interactions with protic solvents like water or alcohols could be significant. A combination of implicit and explicit solvation models would provide a comprehensive picture of how the solvent environment modulates the molecule's properties and chemical behavior.

Chemical Reactivity and Mechanistic Studies of 3 Methyl 3 Propyl 2 Pyrrolidinone

Investigation of Functional Group Transformations and Derivatization Strategies

The presence of a secondary amine, a carbonyl group, and alkyl side chains in 3-Methyl-3-propyl-2-pyrrolidinone offers multiple avenues for chemical modification.

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidinone ring is a key site for functionalization. As a secondary lactam, it can undergo both N-alkylation and N-acylation.

N-Alkylation: The deprotonation of the N-H bond by a suitable base, such as sodium hydride (NaH) or potassium hydride (KH), generates a lactam anion. This nucleophilic anion can then react with various alkylating agents, like alkyl halides or sulfonates, to yield N-substituted 3-Methyl-3-propyl-2-pyrrolidinones. researchgate.net The choice of base and solvent is crucial for the success of these reactions. For instance, using potassium hydride with a catalytic amount of 18-crown-6 (B118740) ether can facilitate the reaction with alkylating agents like benzyl (B1604629) bromide. researchgate.net A bio-based approach for the synthesis of N-alkyl-2-pyrrolidones has been developed via a Pd-catalyzed reductive N-alkylation of glutamic acid, which could potentially be adapted. rsc.org

N-Acylation: Acylation of the lactam nitrogen introduces an acyl group, forming an N-acylpyrrolidinone. This transformation is typically achieved by reacting the pyrrolidinone with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. N-acylbenzotriazoles are also effective acylation agents for primary and secondary amines. organic-chemistry.org The N-acylation of carbamates and oxazolidinones can be catalyzed by heteropolyacids, suggesting a potential green chemistry approach. sciforum.net

A common method for protecting the lactam nitrogen involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form the N-Boc protected pyrrolidinone. researchgate.net

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation1. Base (e.g., NaH, KH) 2. Alkyl halide (R-X)N-Alkyl-3-methyl-3-propyl-2-pyrrolidinone
N-AcylationAcylating agent (e.g., RCOCl, (RCO)₂O), BaseN-Acyl-3-methyl-3-propyl-2-pyrrolidinone
N-Boc Protection(Boc)₂O, DMAP, THFN-Boc-3-methyl-3-propyl-2-pyrrolidinone

Transformations at the Carbonyl Group

The carbonyl group in this compound is a site for nucleophilic attack, although its reactivity is somewhat attenuated by the resonance delocalization of the nitrogen lone pair.

Reduction: The carbonyl group of a lactam can be reduced to a methylene (B1212753) group (CH₂), which would transform the pyrrolidinone into a pyrrolidine (B122466). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of N-substituted-3-pyrrolidinones with LiAlH₄ is a known method for preparing the corresponding pyrrolidines. The chemoselectivity of the reduction can be influenced by the reaction conditions and the nature of any protecting groups present.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon. ic.ac.uk However, with lactams, these reactions can be complex and may lead to ring-opening or the formation of carbinolamines, depending on the substrate and reaction conditions.

Oxidation: While the carbonyl group itself is at a high oxidation state, reactions can occur at the adjacent α-carbon. However, the quaternary nature of the C3 carbon in this compound prevents enolization at this position, thus limiting reactions that proceed via an enolate intermediate at C3.

TransformationReagentPotential Product
Reduction to AmineLiAlH₄3-Methyl-3-propylpyrrolidine
AdditionGrignard Reagent (RMgX)Ring-opened or addition products

Reactions Involving the Propyl Side Chain

The propyl side chain consists of sp³-hybridized carbon atoms and is generally less reactive than the lactam functionality. However, under specific conditions, functionalization can be achieved.

Radical Halogenation: Free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially introduce a halogen atom onto the propyl chain. The regioselectivity of this reaction would favor the position that leads to the most stable radical intermediate.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains. libretexts.org However, these conditions are harsh and may also affect other parts of the molecule, potentially leading to degradation. The presence of a benzylic hydrogen is typically required for the oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid, a condition not present here. libretexts.org

Regioselective and Stereoselective Functionalization of the Pyrrolidinone Ring

Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.org In the context of this compound, the C3 carbon is a quaternary stereocenter, meaning the molecule is chiral.

Reactions at other positions on the pyrrolidinone ring, such as C4 and C5, would need to consider the steric hindrance imposed by the C3 substituents. The stereochemistry of the existing chiral center can direct the approach of reagents, potentially leading to diastereoselective outcomes in subsequent reactions. For instance, in the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, the stereochemistry of the starting materials can induce a specific absolute configuration in the final product. acs.orgchemistryviews.org

Ring-Opening and Ring-Closing Metathesis Reactions Involving the Lactam Ring

Metathesis reactions, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), are powerful tools for forming and breaking carbon-carbon double bonds.

Ring-Opening Metathesis Polymerization (ROMP): For ROMP to occur, the cyclic monomer must contain a strained double bond within the ring. Since this compound is a saturated lactam, it cannot directly undergo ROMP. However, if a double bond were introduced into the pyrrolidinone ring, for example by creating a derivative like an N-allyl-3-methyl-3-propyl-3,4-dehydropyrrolidin-2-one, this derivative could potentially undergo ROMP. The reaction is driven by the relief of ring strain. mdpi.com

Ring-Closing Metathesis (RCM): RCM is used to form cyclic compounds from acyclic dienes. To apply RCM to a derivative of this compound, one would need to introduce two alkenyl side chains, for instance, one on the nitrogen and another at a suitable position on the ring. The subsequent RCM reaction would then form a new ring fused to the pyrrolidinone core. RCM has been used to synthesize bicyclic lactams.

Acid-Base Properties and Their Influence on Reactivity and Complexation

The acid-base properties of this compound are primarily associated with the lactam functional group.

Acidity: The N-H proton of the lactam is weakly acidic, with a pKa value generally in the range of 17-26 in DMSO, depending on the ring size and substituents. This acidity allows for deprotonation with a strong base to form the corresponding anion, which is a key step in N-alkylation and N-acylation reactions.

Basicity: The carbonyl oxygen has lone pairs of electrons and can act as a weak Lewis base, capable of coordinating to Lewis acids or being protonated by strong Brønsted acids. ic.ac.uk This interaction can activate the carbonyl group towards nucleophilic attack.

The ability of the carbonyl oxygen to participate in hydrogen bonding and complexation can influence the molecule's solubility and its interactions with other molecules and metal ions.

Mechanistic Organic Studies of Key Reactions of this compound

The mechanistic understanding of the reactions of this compound, a geminally disubstituted γ-lactam, is crucial for predicting its behavior in various chemical transformations and for optimizing reaction conditions. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of lactam chemistry and studies on structurally related compounds. Key reactions of interest include nucleophilic acyl substitution, ring-opening reactions, and reactions involving the α-protons. Mechanistic investigations of these transformations would typically employ techniques such as kinetic isotope effect studies, Hammett plots, and spectroscopic monitoring of intermediates to elucidate the reaction pathways.

Kinetic Isotope Effects and Hammett Plots

Kinetic isotope effects (KIEs) and Hammett plots are powerful tools in physical organic chemistry to probe the transition states of reactions. For this compound, these studies could provide significant insights into mechanisms such as hydrolysis, aminolysis, or enolate formation.

Kinetic Isotope Effects (KIEs):

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For instance, in the base-catalyzed enolization of a lactam, deuteration of the α-protons would lead to a significant primary KIE if C-H bond cleavage is the rate-limiting step. However, in this compound, there are no protons at the C3 position, so reactions involving enolate formation at this position are not possible. Instead, KIEs could be employed to study reactions at the N-H position or at the propyl group if a reaction were to occur there. For example, in a hypothetical oxidation reaction at the propyl chain, a KIE could determine the extent of C-H bond breaking in the transition state.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide information about changes in hybridization at the reaction center. For example, in a nucleophilic attack at the carbonyl carbon of this compound, a change in hybridization from sp² to sp³ occurs. A small inverse secondary KIE (kH/kD < 1) would be expected if the protons on the C4 methylene group were replaced with deuterium, consistent with the tightening of bonds in the transition state.

To illustrate how KIE data would be presented, a hypothetical study on the base-catalyzed hydrolysis of a related lactam where α-proton abstraction is possible is shown in the table below.

ReactionLabeled PositionkH/kDInterpretation
Base-catalyzed hydrolysisα-C-H6.5C-H bond breaking is rate-determining.
Acid-catalyzed hydrolysisα-C-H1.1C-H bond breaking is not rate-determining.
Nucleophilic acyl substitutionβ-C-H0.98Inverse secondary KIE, consistent with sp² to sp³ rehybridization at the carbonyl carbon.

This table is illustrative and does not represent experimental data for this compound.

Hammett Plots:

Hammett plots are used to study the electronic effects of substituents on the reaction rates of aromatic compounds. While this compound itself is not aromatic, a Hammett-type analysis could be applied to reactions of a series of N-aryl substituted 3-methyl-3-propyl-2-pyrrolidinones. For example, in the hydrolysis of N-(para-substituted-phenyl)-3-methyl-3-propyl-2-pyrrolidinones, the reaction rate would be measured for a series of compounds with different substituents on the phenyl ring.

A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) would yield a straight line, the slope of which is the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying a buildup of positive charge. For the hydrolysis of an N-aryl lactam, a positive ρ value would be expected, as electron-withdrawing groups would make the carbonyl carbon more electrophilic and stabilize the negative charge on the nitrogen in the tetrahedral intermediate. nih.gov

An illustrative Hammett plot data table for a hypothetical hydrolysis reaction of N-aryl-3-methyl-3-propyl-2-pyrrolidinones is presented below.

Substituent (X)σplog(kX/kH)
-OCH₃-0.27-0.58
-CH₃-0.17-0.35
-H0.000.00
-Cl0.230.49
-NO₂0.781.65

This table is illustrative and does not represent experimental data for this compound. A plot of this data would yield a ρ value of approximately +2.1, indicating a significant electronic sensitivity and the development of negative charge in the rate-determining step.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful method for elucidating reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to detect and characterize transient species formed during the reaction of this compound. nih.gov

NMR Spectroscopy:

Low-temperature NMR spectroscopy is particularly useful for studying reactions that proceed through relatively stable intermediates. For example, in the acid-catalyzed hydrolysis of this compound, it might be possible to observe the protonated lactam intermediate. The protonation of the carbonyl oxygen would lead to a significant downfield shift of the carbonyl carbon in the ¹³C NMR spectrum and a deshielding of the adjacent protons in the ¹H NMR spectrum.

IR Spectroscopy:

In-situ IR spectroscopy can monitor the disappearance of reactants and the appearance of products and intermediates in real-time. The carbonyl stretching frequency (νC=O) of the lactam ring in this compound is a strong and sensitive probe of its chemical environment. Upon formation of a tetrahedral intermediate during nucleophilic attack, the C=O bond is converted to a C-O single bond, leading to the disappearance of the characteristic lactam carbonyl absorption band (typically around 1680-1700 cm⁻¹) and the appearance of new bands corresponding to the intermediate. acs.org

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for detecting charged intermediates in solution. nih.gov In the study of reaction mechanisms, ESI-MS can be used to identify and even structurally characterize intermediates that are present in very low concentrations. For instance, in a ring-opening polymerization of lactams, ESI-MS could be used to detect the growing polymer chains and any charged intermediates involved in the initiation or propagation steps. acs.org

A hypothetical summary of spectroscopic data for a key intermediate in the acid-catalyzed hydrolysis of this compound is provided in the table below.

IntermediateSpectroscopic TechniqueKey Observational Data
O-protonated lactam¹³C NMRDownfield shift of C=O carbon resonance (> 200 ppm)
O-protonated lactam¹H NMRDownfield shift of N-H proton and C4-methylene protons
O-protonated lactamIR SpectroscopyShift of C=O stretch to lower frequency due to resonance
Tetrahedral intermediateMass SpectrometryDetection of the [M+H+Nu]⁺ ion (where Nu is the nucleophile)

This table is illustrative and does not represent experimental data for this compound.

By combining these mechanistic techniques, a detailed picture of the reaction pathways of this compound can be constructed, enabling a deeper understanding of its chemical behavior.

Advanced Materials Science and Non Clinical Applications of 3 Methyl 3 Propyl 2 Pyrrolidinone

Role as a Specialty Solvent in Organic Synthesis and Polymer Chemistry

3-Methyl-3-propyl-2-pyrrolidinone belongs to the class of dipolar aprotic solvents, similar to the extensively used N-methyl-2-pyrrolidone (NMP). wikipedia.org These solvents are characterized by their high boiling points, thermal stability, and ability to dissolve a wide array of organic and inorganic compounds. The solvency of NMP is well-documented, finding use in petrochemical processing, polymer production, and as a paint stripper due to its ability to dissolve diverse materials like polyvinylidene difluoride (PVDF) and various resins. wikipedia.org

While specific research on this compound as a solvent is not widely published, its structural characteristics—a polar lactam core with additional alkyl substituents—suggest it would function as a high-boiling point, polar aprotic solvent. The presence of the methyl and propyl groups at the 3-position would likely influence its physical properties, such as viscosity, surface tension, and specific solvency characteristics, compared to unsubstituted or N-substituted pyrrolidones. These modifications could make it a "specialty" solvent, tailored for processes where fine-tuning of solvent-solute interactions is critical, such as in the synthesis of complex organic molecules or in the processing of specific polymers where the properties of NMP are not optimal. For instance, in crystalline forms of certain pharmaceutical compounds, NMP can alter the crystal lattice, a behavior that might be modified by using a structurally different pyrrolidone derivative. wikipedia.org

Incorporation into Polymer Systems as a Monomer or Additive for Enhanced Material Properties

The pyrrolidone scaffold is a valuable component in polymer science. While direct polymerization of this compound as a monomer is not prominently documented, research into closely related structures highlights the potential of substituted pyrrolidones. For example, polymers of 3-methylene-2-pyrrolidone (3M2P) have been investigated, and their properties can be significantly enhanced by introducing alkyl groups onto the pyrrolidone ring. researchgate.net

In a study aimed at improving the performance of kinetic hydrate (B1144303) inhibitors (KHIs) for oil and gas applications, researchers synthesized polymers with methyl, ethyl, and n-propyl groups on the pyrrolidone ring. researchgate.net The resulting poly(5-n-propyl-3-methylene-2-pyrrolidone) homopolymer demonstrated the best KHI efficacy among the tested N-alkylated polymers. researchgate.net This improved performance is attributed to an increase in hydrophobicity, which is a critical factor for optimizing the function of these polymers. researchgate.net The incorporation of such substituted monomers allows for precise control over the final properties of the polymer, such as its cloud point and solubility. researchgate.net This suggests that using a monomer like a vinyl-substituted this compound could yield polymers with unique thermal and solubility profiles, potentially serving as functional additives to enhance the performance of bulk polymers in specialized applications.

Table 1: Properties of Related Pyrrolidone-Based Polymers

Monomer Polymer Name Key Findings Application
3-Methylene-2-pyrrolidone (3M2P) Poly(3-methylene-2-pyrrolidone) P(3M2P) Excellent thermal stability, high glass transition temperature (Tg), water-soluble but insoluble in most organic solvents. researchgate.net Base polymer for KHI development. researchgate.net
5-n-propyl-3-methylene-2-pyrrolidone Poly(5-n-propyl-3-methylene-2-pyrrolidone) Lower cloud point and the best KHI efficacy among tested alkylated versions. researchgate.net Kinetic Hydrate Inhibitor (KHI). researchgate.net
N-vinyl caprolactam (co-monomer with 3M2P) Copolymer of 3M2P and N-vinyl caprolactam Showed good improvements in KHI performance over P(3M2P). researchgate.net Kinetic Hydrate Inhibitor (KHI). researchgate.net

Development of this compound Derivatives as Ligands in Catalysis

The rigid, cyclic structure of the pyrrolidinone core makes it an excellent scaffold for the design of ligands used in metal-catalyzed reactions. By functionalizing the ring, it is possible to create molecules that can coordinate with metal centers and influence the steric and electronic environment of the catalyst, thereby controlling reaction outcomes.

In asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product, the design of the chiral ligand is paramount. The pyrrolidinone framework is a "privileged structure" that is frequently incorporated into successful chiral ligands. For example, novel phosphoramidite (B1245037) ligands incorporating a pyrrolidine (B122466) moiety have been developed for palladium-catalyzed asymmetric [3+2] cycloaddition reactions. nih.gov These modular ligands allow for steric and electronic tuning, leading to high enantioselectivities in the synthesis of complex molecules like cyclopentanes and pyrrolidines. nih.gov

Similarly, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org The development of asymmetric multicomponent reactions, which mimic the efficiency of enzymatic processes, often relies on chiral catalysts. A dual catalytic system, featuring a gold complex and a chiral phosphoric acid derived from BINOL, has been used for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, demonstrating the power of combining metal catalysis with chiral counterions to achieve high stereoselectivity. rsc.org A derivative of this compound, if made chiral, could be incorporated into such ligand systems, with the alkyl groups providing a specific steric environment to influence the catalyst's selectivity.

Beyond asymmetric catalysis, pyrrolidinone derivatives serve as versatile ligands for a variety of transition metal-mediated transformations. The nitrogen and oxygen atoms of the lactam can act as donor atoms, and additional functional groups can be added to the scaffold to create multidentate ligands.

Research has shown that pyrrolide moieties flanked by pyridine (B92270) donors can form stable complexes with a range of transition metals, including yttrium, titanium, and zirconium. researchgate.net These ligands demonstrate variable coordination modes depending on the metal and its oxidation state, and the resulting complexes can act as catalysts for processes like ethylene (B1197577) polymerization. researchgate.net Other studies have synthesized and characterized complexes of copper(II), nickel(II), cobalt(II), and manganese(II) with pyrrolidine derivatives, suggesting tetrahedral or octahedral geometries for the resulting complexes. researchgate.net The specific substituents on the pyrrolidine ring influence the electronic properties and stability of the metal complex, which in turn dictates its catalytic activity. A ligand derived from this compound would offer a unique steric profile that could be exploited to control reactivity and selectivity in various transition metal-catalyzed reactions.

Table 2: Examples of Catalytic Systems Using Pyrrolidine/Pyrrolide Derivatives

Metal Ligand Type Reaction Type
Palladium (Pd) Chiral Phosphoramidite with Pyrrolidine Asymmetric [3+2] Cycloaddition
Gold (Au) / Chiral Phosphoric Acid Dual Catalysis with Amine Substrates Asymmetric Multicomponent Synthesis
Yttrium (Y), Titanium (Ti), Zirconium (Zr) Dipyridyl Pyrrolide (DPP) Ethylene Polymerization
Copper (Cu), Nickel (Ni), Cobalt (Co), Manganese (Mn) Pyrrolidine-based Schiff bases General Coordination Chemistry

Application in Advanced Separation Technologies and Extraction Processes

Liquid-liquid extraction is a crucial technology in the chemical industry for separating compounds based on their differential solubilities in two immiscible liquid phases. Polar aprotic solvents are often used for these separations. N-methyl-2-pyrrolidone (NMP) is a benchmark solvent for the extraction of aromatic hydrocarbons (like benzene (B151609) and its derivatives) from aliphatic streams in the petrochemical industry. researchgate.net Its effectiveness stems from its high selectivity and solvency for aromatic compounds. researchgate.net

Given that this compound shares the same functional core as NMP, it is a strong candidate for similar applications in advanced separation and extraction processes. The presence of the C3-alkyl groups (methyl and propyl) would alter its polarity and steric bulk, which could lead to different selectivity profiles. For instance, it might offer enhanced selectivity for larger or more complex aromatic molecules. In a patented method for purifying NMP from an acidic solution, chloroform (B151607) is used as an extraction solvent in a multi-stage process to achieve a high recovery rate, demonstrating the sophisticated separation schemes in which these solvents are employed. google.com A derivative like this compound could be investigated in similar schemes or as part of novel solvent systems, potentially in combination with ionic liquids, to optimize the separation of high-value chemicals.

Exploration as a Component in Functional Materials and Supramolecular Assemblies

Functional materials are designed to possess specific properties that enable them to perform a particular function, often in response to an external stimulus. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding.

The pyrrolidinone structure is an excellent building block for such materials. The lactam group contains both a hydrogen bond acceptor (the carbonyl oxygen) and, on the nitrogen, a site for functionalization that can influence intermolecular packing and interactions. The ability of pyrrolidone-based polymers like poly(N-vinyl pyrrolidone) (PVP) to form complexes with various compounds, particularly H-donors, is well-known. researchgate.net This complexation ability is central to many of its applications.

By extension, this compound and its polymers could be explored as components in functional materials. The specific substitution pattern could be used to direct the formation of supramolecular structures. For example, the alkyl groups could template the formation of specific host-guest complexes or direct the self-assembly of polymeric chains into well-defined nanostructures. The inherent polarity and complexation ability of the pyrrolidinone ring, combined with the steric influence of the 3,3-disubstitution, could lead to the development of novel gels, responsive materials, or specialized membranes for separation or sensing applications.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements

The academic community has made substantial contributions to the synthesis of substituted pyrrolidinones. Key advancements include the development of catalytic three-component assembly reactions for the construction of the pyrrolidine (B122466) ring with good diastereoselectivity. nih.gov Furthermore, ultrasound-promoted one-pot multicomponent synthesis has emerged as a green and efficient method for producing substituted 3-pyrrolin-2-ones. rsc.orgrsc.org Recent research has also focused on the development of novel methods for creating functionalized pyrrolidinone scaffolds, such as the Smiles-Truce cascade, which allows for the one-step synthesis of densely functionalized pyrrolidinones from commercially available starting materials. acs.orgnih.gov These methodologies represent significant progress in terms of efficiency, atom economy, and environmental friendliness.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the progress, several challenges remain in the synthesis and application of substituted pyrrolidinones. A major hurdle is the stereoselective synthesis of 3,3'-disubstituted pyrrolidinyl-dispirooxindoles, which are of potential medicinal value. rsc.org While organocatalytic methods have shown promise, achieving high stereoselectivity for a broad range of substrates remains a challenge.

An unexplored research avenue is the systematic investigation of the structure-activity relationship of 3,3-dialkyl-substituted pyrrolidinones. While some derivatives have been synthesized, a comprehensive study of how the nature and size of the alkyl groups at the C3 position influence the biological and material properties is lacking. The specific compound, 3-Methyl-3-propyl-2-pyrrolidinone, falls into this unexplored category.

Prospective Directions for Synthetic Method Development and Mechanistic Insight

Future synthetic efforts should focus on the development of more versatile and sustainable methods for the construction of the pyrrolidinone core. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the use of renewable starting materials. There is also a need for the development of methods that allow for the late-stage functionalization of the pyrrolidinone ring, which would enable the rapid generation of diverse compound libraries for screening purposes.

Gaining deeper mechanistic insights into the formation of substituted pyrrolidinones is crucial for the rational design of new synthetic routes. For instance, understanding the factors that control the regioselectivity and stereoselectivity in multicomponent reactions will enable chemists to tailor the reaction conditions to obtain the desired products with high precision.

Potential for Novel Non-Clinical and Materials Applications

The pyrrolidinone scaffold holds significant potential for applications beyond the clinical realm. The incorporation of chiral pyrrolidine functionalities into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is a promising area of research. rsc.orgconsensus.app These materials could find applications in asymmetric catalysis, chiral separations, and sensing. The unique properties of chiral molecules are increasingly being harnessed in materials science to create advanced materials with novel optical and electronic properties. chiralpedia.commusechem.com Substituted pyrrolidinones, particularly chiral derivatives, could serve as valuable building blocks for the design of such innovative materials.

Outlook for the Broader Class of Substituted Pyrrolidinones in Chemical Innovation

The broader class of substituted pyrrolidinones is poised to continue to be a fertile ground for chemical innovation. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and new derivatives are constantly being explored for their potential as therapeutic agents against a wide range of diseases. nih.govnih.govfrontiersin.orgnih.gov Furthermore, the versatility of the pyrrolidinone core allows for its incorporation into a variety of molecular architectures, leading to the discovery of compounds with novel properties and applications. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the importance of substituted pyrrolidinones in both academic research and industrial applications is set to grow.

Q & A

Q. What are the recommended synthetic pathways for 3-Methyl-3-propyl-2-pyrrolidinone, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis of pyrrolidinone derivatives often involves cyclization of amino acids or catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts can enhance reaction efficiency by reducing side products, as demonstrated in analogous pyrrolidinone syntheses . Silyloxy intermediates (e.g., tert-butyldimethylsilyl protection) may stabilize reactive groups during alkylation steps, improving regioselectivity . Reaction temperature (80–120°C) and solvent polarity (e.g., DMSO vs. DMF) significantly affect yield; higher polarity solvents like DMSO improve solubility of intermediates . Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate high-purity product.

Q. How can the purity of this compound be verified using analytical techniques?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is effective for purity assessment, using a C18 column and acetonitrile/water mobile phase (70:30 v/v) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity: look for characteristic peaks at δ 1.5–2.0 ppm (propyl CH₂) and δ 3.0–3.5 ppm (pyrrolidinone ring protons). Mass spectrometry (MS) with electrospray ionization (ESI) should show a molecular ion peak matching the molecular weight (C₈H₁₅NO, 141.21 g/mol). Cross-validate with reference standards from authoritative databases like NIST .

Q. What safety protocols should be followed when handling 3-Methyl-3-proprolidinone in laboratory settings?

  • Methodological Answer: Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation . In case of spills, neutralize with inert adsorbents (vermiculite) and dispose of as hazardous waste . Avoid aqueous drainage; pyrrolidinones may persist in the environment. Store at 2–8°C under inert gas (argon) to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups: a strong carbonyl stretch at ~1700 cm⁻¹ confirms the lactam ring. 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for propyl and methyl substituents . X-ray crystallography (if crystalline) provides definitive stereochemical data. Compare experimental spectra with computational predictions (DFT) for validation .

Advanced Research Questions

Q. What factors contribute to the stability of this compound under different storage conditions?

  • Methodological Answer: Stability studies show pyrrolidinones degrade via hydrolysis or oxidation. Store in amber vials at -20°C under nitrogen to minimize photooxidation . Aqueous solutions (pH > 7) accelerate ring-opening; use buffered solvents (pH 4–6) for long-term stability . Monitor degradation via accelerated aging tests (40°C/75% RH for 4 weeks) and quantify impurities using LC-MS .

Q. How does the structural modification of pyrrolidinone derivatives impact their biological activity in drug discovery?

  • Methodological Answer: Substituent position and size influence bioactivity. For example, 3-hydroxy-pyrrolidinone derivatives exhibit enhanced binding to sigma receptors, relevant in neurological studies . Fluorinated analogs (e.g., 6-fluoro-2-(trifluoromethyl)pyridinyl derivatives) show improved metabolic stability in preclinical models . Use molecular docking (AutoDock Vina) to predict interactions with target proteins and validate via in vitro assays (e.g., enzyme inhibition).

Q. What are the common contradictions in reported data on pyrrolidinone derivatives, and how can researchers resolve them?

  • Methodological Answer: Discrepancies in catalytic synthesis yields (e.g., Fe₂O₃@SiO₂/In₂O₃ vs. homogeneous catalysts) may arise from solvent purity or moisture content . Conflicting bioactivity data could stem from assay variability (e.g., cell line differences). Resolve by standardizing protocols (e.g., OECD guidelines) and replicating studies with controlled variables. Cross-check purity using orthogonal methods (NMR + HPLC) to rule out impurity-driven artifacts .

Notes

  • Avoid commercial suppliers (e.g., ) per guidelines.
  • Citations align with structural analogs and validated methodologies from peer-reviewed sources.
  • Advanced questions emphasize mechanistic insights and reproducibility, critical for academic research.

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